S-ethylisothiourea hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is classified as an isothiourea derivative, which typically features a thiourea functional group modified by an ethyl group. Isothioureas are known for their diverse biological activities, including potential applications in medicinal chemistry.
S-ethylisothiourea hydroiodide can be synthesized from various precursors, primarily through the alkylation of thiourea derivatives. It is often used in research settings due to its reactivity and ability to form various salts, including hydroiodide, which enhances its solubility and stability in solution.
S-ethylisothiourea hydroiodide falls under the category of organic compounds, specifically within the sub-class of thioureas. This classification is significant due to the unique properties and reactivity associated with thiourea derivatives, which are often utilized in pharmaceutical applications.
The synthesis of S-ethylisothiourea hydroiodide can be achieved through several methodologies:
The synthesis often utilizes solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction between thiourea derivatives and alkylating agents. The reaction conditions may vary, but temperatures are typically maintained at room temperature to moderate heating (up to 110 °C) depending on the specific method employed .
The molecular structure of S-ethylisothiourea hydroiodide features:
This configuration allows for significant interaction with biological targets due to its polar nature and ability to form hydrogen bonds.
S-ethylisothiourea hydroiodide participates in several chemical reactions characteristic of isothiourea compounds:
The reactivity profile of S-ethylisothiourea hydroiodide allows it to serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry where modifications can lead to increased efficacy against specific biological targets.
The mechanism of action for S-ethylisothiourea hydroiodide primarily involves its interaction with biological macromolecules such as proteins and enzymes. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and signaling pathways.
Research indicates that derivatives of isothioureas exhibit neuroprotective properties and may modulate inflammatory responses, suggesting that S-ethylisothiourea hydroiodide could play a role in therapeutic applications targeting neurological disorders .
Relevant data on melting points or boiling points may vary based on purity and specific synthesis methods but are essential for practical laboratory handling.
S-ethylisothiourea hydroiodide has several scientific uses:
S-ethylisothiourea hydroiodide functions as a potent competitive inhibitor of all three Nitric Oxide Synthase isoforms (inducible Nitric Oxide Synthase, endothelial Nitric Oxide Synthase, neuronal Nitric Oxide Synthase) by directly targeting the L-arginine binding pocket within the oxygenase domain. Its structural similarity to the natural substrate L-arginine enables direct competition, with inhibition constants (Ki) in the nanomolar range. For human inducible Nitric Oxide Synthase, S-ethylisothiourea exhibits a Ki of 17 nM, while values for endothelial Nitric Oxide Synthase and neuronal Nitric Oxide Synthase are 36 nM and 29 nM, respectively [4]. The inhibitor's binding affinity exceeds that of early amino acid-based inhibitors like NG-methyl-L-arginine (Ki ≈ 1.7–3.3 µM) by two orders of magnitude [3]. This competitive mechanism is confirmed by the observation that excess L-arginine dose-dependently reverses inhibition in cellular assays using cytokine-activated macrophages [5].
Table 1: Inhibition Constants of S-ethylisothiourea Against Nitric Oxide Synthase Isoforms
Nitric Oxide Synthase Isoform | Species | Ki (nM) |
---|---|---|
Inducible Nitric Oxide Synthase | Human | 17 |
Endothelial Nitric Oxide Synthase | Human | 36 |
Neuronal Nitric Oxide Synthase | Human | 29 |
Inducible Nitric Oxide Synthase | Mouse | 5.2 |
Source: Derived from [4]
While S-ethylisothiourea inhibits all Nitric Oxide Synthase isoforms, its moderate selectivity (2-6 fold) for inducible Nitric Oxide Synthase over endothelial Nitric Oxide Synthase stems from nuanced interactions within a hydrophobic sub-pocket of the active site. The ethyl substituent of the isothiourea group optimally occupies a sterically constrained region adjacent to the heme cofactor in inducible Nitric Oxide Synthase [4] [5]. Systematic evaluation of S-alkylisothiourea analogs reveals sharply reduced potency when the alkyl chain exceeds two carbon atoms (e.g., S-isopropylisothiourea maintains potency while S-butylisothiourea shows significantly reduced inhibition) [5]. This reflects stringent spatial limitations within the active site hydrophobic pocket. Additionally, molecular modifications such as in S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea exploit dimeric configurations to achieve 190-fold selectivity for inducible Nitric Oxide Synthase by simultaneously engaging multiple active site residues [4]. The higher conformational flexibility of inducible Nitric Oxide Synthase compared to endothelial Nitric Oxide Synthase may further contribute to preferential binding of S-ethylisothiourea [2].
The thiourea moiety (N=C=S) in S-ethylisothiourea is critical for mimicking the guanidinium group of L-arginine during active site binding. This group participates in an extensive hydrogen-bonding network with conserved glutamate and tyrosine residues (e.g., Glu377 in murine inducible Nitric Oxide Synthase) that normally coordinate the substrate's guanidinium group [7]. The thiocarbonyl sulfur exhibits partial double-bond character, enhancing charge delocalization and allowing stronger electrostatic interactions than achievable with oxygen-containing analogs. Crucially, the sulfur atom perturbs the electronic environment of the heme iron, as evidenced by characteristic shifts in the Soret band (approximately 430 nm) upon binding, indicative of direct interaction with the heme cofactor [4] [7]. Substitution of sulfur with oxygen (forming urea analogs) drastically reduces inhibitory potency, underscoring sulfur's unique electronic contribution to binding [7]. This thiourea-mediated binding disrupts the precise positioning of L-arginine required for the stepwise oxygenation reactions catalyzed by Nitric Oxide Synthase.
S-ethylisothiourea functions as a rapid-onset, reversible competitive inhibitor without time-dependent inactivation, distinguishing it from mechanism-based inhibitors like NG-amino-L-arginine [3] [5]. Kinetic studies using purified human Nitric Oxide Synthase isoforms demonstrate immediate inhibition upon addition, with no reduction in inhibitory potency after enzyme pre-incubation, confirming the absence of covalent modification or irreversible steps [4]. Lineweaver-Burk plots display characteristic intersecting lines at the y-axis, indicative of pure competitive inhibition across all isoforms. Furthermore, S-ethylisothiourea does not undergo significant metabolism by endothelial Nitric Oxide Synthase, preserving its inhibitory function without catalytic consumption [4]. This reversibility is pharmacologically advantageous for controlled modulation of Nitric Oxide Synthase activity. In contrast, compounds like Nω-propyl-L-arginine exhibit slow, tight-binding kinetics with progressive time-dependent inhibition due to gradual active-site rearrangement [3].
Table 2: Kinetic Characteristics of S-ethylisothiourea Inhibition
Property | S-ethylisothiourea | Mechanism-Based Inhibitors (e.g., L-NIO) |
---|---|---|
Inhibition Reversibility | Reversible | Pseudo-irreversible |
Time-Dependence | None | Significant |
Substrate Activity | Negligible | Metabolized to reactive intermediates |
L-arginine Reversal | Complete | Partial |
Source: Derived from [3] [4] [5]
Binding of S-ethylisothiourea to Nitric Oxide Synthase induces quantifiable perturbations in the heme environment, detectable through UV-visible absorption spectroscopy. Upon titration with inducible Nitric Oxide Synthase, S-ethylisothiourea generates a type I difference spectrum characterized by a peak at approximately 430 nm and a trough near 393 nm, indicative of a shift from high-spin to low-spin heme iron and suggesting displacement of a water molecule from the sixth coordination site [4] [5]. This spectral shift implies direct interaction between the inhibitor's sulfur atom and the heme iron or its proximal ligands, altering the electron density distribution. The magnitude of this shift correlates with inhibitory potency across isothiourea analogs, providing a biophysical marker for active site engagement [4]. Additionally, molecular dynamics simulations suggest that S-ethylisothiourea binding stabilizes the oxygenase dimer interface by reinforcing hydrogen bonds between the pterin cofactor tetrahydrobiopterin and adjacent residues, potentially restricting conformational flexibility essential for catalytic turnover [2]. This dual modulation—direct heme interaction and stabilization of the dimeric structure—collectively suppresses nitric oxide production more effectively than inhibitors targeting only the substrate binding pocket.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8